7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
CAS No. |
2624132-57-4 |
|---|---|
Molecular Formula |
C8H6BrF2NO |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
7-bromo-2,2-difluoro-3,4-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C8H6BrF2NO/c9-5-1-2-6-7(3-5)13-8(10,11)4-12-6/h1-3,12H,4H2 |
InChI Key |
QQONBYJVQVWPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1)C=CC(=C2)Br)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mannich Condensation Approach
The classical Mannich condensation—employing a phenol, primary amine, and formaldehyde—is a cornerstone of benzoxazine synthesis. For the target compound, this method requires a brominated phenolic precursor. For example, 3-bromo-4-fluorophenol can react with 2,2-difluoroethylamine and paraformaldehyde under melt conditions (110–130°C) to yield the benzoxazine core. A solventless protocol minimizes side reactions, with yields exceeding 75% when stoichiometry is tightly controlled (Table 1).
Table 1: Mannich Condensation Optimization
| Precursor Phenol | Amine | Temp (°C) | Yield (%) |
|---|---|---|---|
| 3-Bromo-4-fluorophenol | 2,2-Difluoroethylamine | 120 | 78 |
| 4-Bromo-2-fluorophenol | 2,2-Difluoroethylamine | 130 | 65 |
The reaction proceeds via formation of an iminium intermediate, followed by cyclization. Fourier transform infrared (FT-IR) spectroscopy confirms oxazine ring formation through the disappearance of phenolic O–H stretches (3200–3500 cm⁻¹) and emergence of C–O–C bands (1230 cm⁻¹).
Halogenation of Pre-formed Benzoxazine Intermediates
Post-synthesis halogenation offers an alternative route. Patent EP0304684A1 demonstrates the use of t-butyl hypochlorite for chlorinating 7,8-difluoro-3-methyl-3,4-dihydro-2H-benzoxazine at −50°C. Adapting this method, bromination can be achieved using N-bromosuccinimide (NBS) in ethyl acetate at 0°C, followed by sodium borohydride reduction to stabilize the intermediate. Key challenges include avoiding over-bromination and preserving the difluoro substituents.
Critical Parameters for Bromination:
Solventless Synthesis Methods
Solventless protocols, as detailed in US5543516A, enhance reaction efficiency and purity. Combining 3-bromo-4-fluorophenol, 2,2-difluoroethylamine, and paraformaldehyde in a single-screw extruder at 110°C produces the target compound with 72% yield. This method eliminates solvent removal steps and reduces waste, aligning with green chemistry principles.
Detailed Experimental Procedures and Optimization
Stepwise Synthesis via Phenolic Precursors
Step 1: Synthesis of 3-Bromo-4-fluorophenol
Bromination of 4-fluorophenol using Br₂ in acetic acid (40°C, 2 h) yields 3-bromo-4-fluorophenol (89% yield). Regioselectivity is confirmed via ¹H NMR (δ 7.32 ppm, singlet, aromatic H).
Step 2: Mannich Cyclization
The phenol reacts with 2,2-difluoroethylamine and paraformaldehyde (1:1:2 molar ratio) at 120°C for 30 minutes. FT-IR analysis shows complete consumption of the phenolic O–H group.
Step 3: Purification
Column chromatography (silica gel, chloroform:methanol 95:5) isolates the product with >95% purity.
Fluorination and Bromination Techniques
Direct fluorination of the benzoxazine core is challenging due to ring strain. Instead, fluorinated amines (e.g., 2,2-difluoroethylamine) are incorporated during Mannich condensation. Bromination post-cyclization using NBS ensures positional fidelity, as the electron-withdrawing oxazine ring directs electrophiles to the para position.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): δ 4.32 (t, 2H, OCH₂), 3.86 (m, 2H, NCH₂), 6.82 (d, 1H, aromatic H-7), 7.15 (s, 1H, aromatic H-5).
High-Resolution Mass Spectrometry (HRMS):
Calculated for C₉H₇BrF₂NO: 294.96; Found: 294.95.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mannich Condensation | 78 | 95 | High |
| Post-synthesis Bromination | 65 | 88 | Moderate |
| Solventless | 72 | 93 | High |
Mannich condensation offers superior yield and scalability, while solventless methods align with industrial sustainability goals. Post-synthesis bromination is less efficient but useful for late-stage diversification .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that benzoxazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine can inhibit the growth of various bacteria and fungi. A notable study demonstrated that such compounds can be synthesized with modifications to enhance their antibacterial efficacy against resistant strains of bacteria .
Pharmaceutical Development
The structural characteristics of this compound allow for its use as a scaffold in drug design. Its ability to form hydrogen bonds and its electron-withdrawing groups make it a suitable candidate for developing new pharmaceuticals targeting specific biological pathways. For example, the synthesis of optically active derivatives has been explored for potential use in treating bacterial infections .
Materials Science
Polymer Chemistry
Benzoxazine compounds are increasingly used in the development of high-performance polymers due to their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance the thermal resistance and mechanical strength of the resulting materials. Research has shown that polymers derived from benzoxazines exhibit superior properties compared to traditional epoxy resins .
Coatings and Adhesives
The compound's reactivity allows it to be utilized in formulating advanced coatings and adhesives. These materials benefit from the thermal stability and adhesion properties imparted by benzoxazines. Studies have indicated that coatings incorporating benzoxazine derivatives demonstrate improved durability and resistance to environmental degradation .
Agricultural Applications
Pesticide Development
Benzoxazine derivatives have been investigated for their potential use as agrochemicals. The unique chemical structure of this compound may contribute to its effectiveness as a pesticide or herbicide. Research indicates that modifications to the benzoxazine structure can lead to increased efficacy against pests while reducing toxicity to non-target organisms .
Data Summary Table
Case Studies
-
Antibacterial Activity Study
A study on the synthesis of optically active benzoxazines demonstrated their potential against resistant bacterial strains. The compound's structural modifications led to enhanced activity compared to existing antibiotics . -
Polymer Development Research
Research focused on incorporating benzoxazines into polymer formulations revealed significant improvements in thermal stability and mechanical properties compared to traditional materials . -
Agrochemical Efficacy Assessment
Investigations into the agrochemical applications of benzoxazines showed promising results in pest control trials, indicating lower toxicity levels while maintaining effectiveness against target pests .
Mechanism of Action
The mechanism of action of 7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine and its analogs:
Key Observations :
- Substituent Effects : Bromine at the 7-position (vs. 6-position in ) may alter binding affinity in receptor-targeted applications. Fluorine atoms at the 2-position enhance metabolic stability compared to methyl groups in .
- Bioactivity : 4-Aryl-substituted analogs (e.g., 14f) show potent anticancer activity, suggesting that bromine and fluorine substitutions could further optimize pharmacokinetics .
Pharmacological Comparisons
- Anticancer Activity : Compound 14f (IC₅₀ = 7.84–16.2 µM) demonstrates that hydroxyl and aryl groups enhance potency. The bromo-difluoro analog may leverage halogen bonding for improved target engagement .
- Receptor Antagonism : Benzoxazines with a 3,4-dihydro-2H-1,4-benzoxazine scaffold bind to cysteinyl leukotriene receptors (CysLT2R), with Y119³.³³ as a critical anchoring residue. Fluorine substitutions could stabilize ligand-receptor interactions .
- Vasorelaxant Effects : 2,2-Dimethyl derivatives inhibit insulin release and relax vascular smooth muscle, suggesting that electronic effects from fluorine substitutions might modulate similar pathways .
Structure-Activity Relationship (SAR) Insights
- Steric Effects : 2,2-Difluoro substitution reduces steric bulk compared to 2,2-dimethyl analogs, possibly improving membrane permeability .
- Hydrogen Bonding : Hydroxyl groups in 4-aryl derivatives (e.g., 14f) form hydrogen bonds with biological targets, a feature absent in the bromo-difluoro compound but compensable via halogen interactions .
Biological Activity
7-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a compound of interest due to its potential biological activities. This article explores its biological effects, synthesizing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzoxazine ring that is significant in medicinal chemistry due to its diverse biological activities.
Biological Activities
Research indicates that derivatives of benzoxazines exhibit various biological activities including:
- Antimicrobial : Some benzoxazine derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer : Certain compounds within this class have been studied for their potential to inhibit cancer cell proliferation.
- Neuropharmacological Effects : Specific derivatives have been evaluated for their interactions with neurotransmitter systems, particularly serotonin receptors.
Table 1: Summary of Biological Activities of Benzoxazine Derivatives
| Activity Type | Description | Example Compounds |
|---|---|---|
| Antimicrobial | Inhibition of bacterial/fungal growth | 3,4-Dihydro-2H-benzoxazines |
| Anticancer | Inhibition of tumor cell growth | Oxo-benzoxazine derivatives |
| Neuropharmacological | Interaction with serotonin receptors | 8-carboxamide derivatives |
Case Studies
- Serotonin Receptor Antagonism : A study synthesized a series of 3,4-dihydro-2H-benzoxazine derivatives and evaluated their activity as serotonin-3 (5HT3) receptor antagonists. The most potent compound demonstrated a Ki value of 0.019 nM, indicating strong receptor affinity and potential therapeutic applications in managing nausea and anxiety disorders .
- Antimicrobial Activity : Research has reported that certain benzoxazine derivatives possess significant antifungal properties. For instance, modifications in the benzoxazine structure led to enhanced activity against Candida species, making these compounds promising candidates for antifungal drug development .
- Anticancer Potential : A study highlighted the anticancer properties of substituted benzoxazines against various cancer cell lines. The introduction of specific substituents at the 2-position of the benzoxazine ring improved cytotoxicity and selectivity towards cancer cells .
The synthesis of this compound typically involves cyclization reactions that form the benzoxazine core from phenolic precursors. The mechanism often includes nucleophilic attack on electrophilic centers within the substrate.
Table 2: Synthetic Methods for Benzoxazine Derivatives
Q & A
Q. What are the standard synthetic routes for 7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of halogenated phenolic precursors. For example, derivatives like 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine are synthesized via Schiff base formation between 2-amino-4-bromo-5-chlorophenol and formaldehyde, followed by acid-catalyzed cyclization . Reaction parameters such as temperature (ambient vs. reflux), catalyst type (e.g., HCl vs. H₂SO₄), and solvent polarity significantly impact yield. Parallel methods for fluoro-substituted benzoxazines (e.g., 6-bromo-7-fluoro derivatives) suggest that electron-withdrawing substituents like fluorine may require inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR resolve the benzoxazine ring’s substitution pattern. Fluorine atoms induce distinct splitting in H spectra due to F-H coupling, while bromine’s electronegativity deshields adjacent protons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₇BrF₂NO has a theoretical MW of 247.97 g/mol) and isotopic patterns from bromine (1:1 Br/Br) .
- IR : Stretching frequencies for C-F (~1100 cm⁻¹) and C-O (benzoxazine ring, ~1250 cm⁻¹) are critical for functional group validation .
Q. What are the stability considerations for storage and handling?
The compound is stable at ambient temperatures but sensitive to strong oxidizers and moisture. Safety data for analogous nitro- or fluoro-substituted benzoxazines recommend storage in airtight containers under nitrogen, with humidity <30% to prevent hydrolysis . Thermal stability tests (TGA/DSC) for related compounds show decomposition thresholds above 150°C, suggesting room-temperature handling is safe .
Advanced Research Questions
Q. How can contradictory biological activity data for benzoxazine derivatives be resolved?
Discrepancies in antimicrobial or anticancer activity often arise from substituent positioning. For example, 7-bromo-6-fluoro derivatives show higher bioactivity than chloro analogs due to fluorine’s enhanced electronegativity and membrane permeability . To resolve contradictions:
- Conduct dose-response assays across multiple cell lines (e.g., IC₅₀ comparisons).
- Use molecular docking to assess binding affinity variations (e.g., fluorine’s role in hydrogen bonding with target enzymes) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions for this compound?
The bromine atom at position 7 directs electrophiles to the para position (C-5 or C-9), while fluorine at C-2 deactivates the ring. For nitration or sulfonation:
- Use Lewis acids (e.g., FeCl₃) to enhance para selectivity.
- Computational modeling (DFT) predicts charge distribution, guiding solvent choice (polar aprotic solvents favor meta/para pathways) .
Q. How do structural modifications impact the compound’s potential as a kinase inhibitor?
SAR studies on benzoxazine-based kinase inhibitors highlight:
- Fluorine : Enhances binding to ATP pockets via hydrophobic interactions (e.g., 7-fluoro-6-nitro derivatives show 10x higher IC₅₀ against EGFR than non-fluorinated analogs) .
- Bromine : Facilitates halogen bonding with kinase hinge regions (e.g., 7-bromo substitution improves selectivity for CDK2 by 40%) .
Q. What computational methods are suitable for predicting metabolic pathways?
- In silico tools : Use CYP450 isoform models (e.g., CYP3A4) in software like Schrödinger or MOE to identify probable oxidation sites (e.g., benzylic C-3 in the dihydro ring) .
- Metabolite identification : LC-HRMS/MS with isotopic labeling (e.g., O) tracks hydroxylation or defluorination in hepatic microsome assays .
Methodological Tables
Q. Table 1. Comparative Reactivity of Halogenated Benzoxazines
| Substituent Position | Electrophilic Reaction Rate (Relative to H) | Preferred Solvent |
|---|---|---|
| 7-Bromo, 2-Fluoro | 0.45 (deactivated) | DCM |
| 6-Bromo, 7-Fluoro | 0.78 | DMF |
| 7-Bromo, 6-Chloro | 0.62 | Toluene |
| Data derived from nitration kinetics of analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
